molecular formula C11H10Cl2O3 B13475288 Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13475288
M. Wt: 261.10 g/mol
InChI Key: PUDPDUDWUQLGDN-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a dichlorophenyl group and a methyloxirane ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3,4-dichlorophenylacetic acid with methyloxirane in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxirane ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening techniques can also help in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloromethylphenidate: A stimulant drug with a similar dichlorophenyl group.

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group.

Uniqueness

Methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of both the dichlorophenyl group and the methyloxirane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

methyl 3-(3,4-dichlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H10Cl2O3/c1-11(9(16-11)10(14)15-2)6-3-4-7(12)8(13)5-6/h3-5,9H,1-2H3

InChI Key

PUDPDUDWUQLGDN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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